molecular formula C14H20O B14486435 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one CAS No. 64715-29-3

8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one

Cat. No.: B14486435
CAS No.: 64715-29-3
M. Wt: 204.31 g/mol
InChI Key: AKLPMOQAPPDTPZ-UHFFFAOYSA-N
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Description

8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities and complex structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of water as an external oxygen source under mild reaction conditions has been reported for the synthesis of spirocycle skeletons .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. For example, it may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is unique due to its specific substitution pattern and the presence of a spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

64715-29-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

8-methyl-4-propan-2-ylspiro[4.5]deca-1,8-dien-3-one

InChI

InChI=1S/C14H20O/c1-10(2)13-12(15)6-9-14(13)7-4-11(3)5-8-14/h4,6,9-10,13H,5,7-8H2,1-3H3

InChI Key

AKLPMOQAPPDTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)C=CC(=O)C2C(C)C

Origin of Product

United States

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